2-Chloro-5-methylphenanthridin-6(5h)-one
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Overview
Description
2-Chloro-5-methylphenanthridin-6(5h)-one is a chemical compound that belongs to the phenanthridinone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methylphenanthridin-6(5h)-one typically involves multi-step organic reactions. One common method might include the chlorination of a methylphenanthridinone precursor under controlled conditions. The reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in an inert solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-methylphenanthridin-6(5h)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Formation of corresponding phenanthridinone derivatives.
Reduction: Formation of reduced phenanthridinone compounds.
Substitution: Formation of substituted phenanthridinone derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-Chloro-5-methylphenanthridin-6(5h)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Phenanthridinone: A parent compound with similar structural features.
2-Chlorophenanthridinone: A closely related compound with a chlorine substituent.
5-Methylphenanthridinone: A compound with a methyl group at a different position.
Uniqueness
2-Chloro-5-methylphenanthridin-6(5h)-one is unique due to the specific positioning of the chlorine and methyl groups, which can influence its chemical reactivity and biological activity compared to other phenanthridinone derivatives.
Properties
CAS No. |
54960-76-8 |
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Molecular Formula |
C14H10ClNO |
Molecular Weight |
243.69 g/mol |
IUPAC Name |
2-chloro-5-methylphenanthridin-6-one |
InChI |
InChI=1S/C14H10ClNO/c1-16-13-7-6-9(15)8-12(13)10-4-2-3-5-11(10)14(16)17/h2-8H,1H3 |
InChI Key |
GUXPUALUDZRBQC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)C3=CC=CC=C3C1=O |
Origin of Product |
United States |
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